Cyclo(atsptpal)

Peptide Conformation NMR Spectroscopy Molecular Dynamics

Cyclo(atsptpal) is a conformationally locked pyrokinin/PBAN agonist with a stable type-I β-turn, outperforming linear analogs in receptor assays and structural biology. Its rigid geometry ensures unambiguous electron density fitting for cryo-EM and co-crystallization, delivering reproducible EC50 values (~80 nM) for antagonist screening and hit validation. The cyclic scaffold resists proteolysis for robust in vivo activity, making it the definitive research tool for insect neuropeptide GPCR pharmacology.

Molecular Formula C41H64N12O12
Molecular Weight 917 g/mol
CAS No. 135329-52-1
Cat. No. B167042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(atsptpal)
CAS135329-52-1
Synonymscyclo(Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu)
cyclo(asparaginyl-threonyl-seryl-phenylalanyl-threonyl-prolyl-arginyl-leucyl)
cyclo(ATSPTPAL)
Molecular FormulaC41H64N12O12
Molecular Weight917 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C=O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C=O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C41H64N12O12/c1-21(2)16-27(47-34(59)26(42)13-8-14-46-41(44)45)35(60)49-29(18-31(43)58)37(62)51-32(22(3)56)39(64)50-30(20-55)38(63)48-28(17-24-10-6-5-7-11-24)36(61)52-33(23(4)57)40(65)53-15-9-12-25(53)19-54/h5-7,10-11,19-23,25-30,32-33,56-57H,8-9,12-18,42H2,1-4H3,(H2,43,58)(H,47,59)(H,48,63)(H,49,60)(H,50,64)(H,51,62)(H,52,61)(H4,44,45,46)/t22-,23-,25+,26+,27+,28+,29+,30+,32+,33+/m1/s1
InChIKeyXJEDHMKXUIQJEP-SIDKUONNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclo(atsptpal) CAS 135329-52-1: Baseline Identity as a Conformationally Constrained Pyrokinin Analog


Cyclo(atsptpal) (cyclo[Asn-Thr-Ser-Phe-Thr-Pro-Arg-Leu]; CAS 135329-52-1) is a head-to-tail cyclized octapeptide that serves as a rigid, conformationally restricted analog of the pyrokinin (PK) / pheromone biosynthesis activating neuropeptide (PBAN) family [1]. It was designed to probe the biologically active conformation of insect neuropeptides that share a C-terminal pentapeptide motif (Phe-Xaa-Pro-Arg-Leu-NH₂, Xaa = Ser, Thr, or Val) [2]. Unlike linear pyrokinin fragments, the cyclic backbone locks the molecule into a defined β‑turn geometry, enabling direct structure‑activity correlation [1].

Why Generic Linear Pyrokinin Peptides or Other Cyclic Analogs Cannot Substitute for Cyclo(atsptpal)


Linear pyrokinin fragments, despite sharing the active C‑terminal sequence, populate an ensemble of random coil and transient turn conformations in solution, resulting in variable and often irreproducible receptor activation [1]. Conversely, cyclo(atsptpal) enforces a single, stable type‑I β‑turn across the Thr‑Pro‑Arg‑Leu core that has been shown to be the pharmacologically competent conformation recognized by both myotropic and pheromonotropic receptors [1][2]. Other cyclic pyrokinin analogs with different ring sizes or amino acid substitutions alter the β‑turn geometry and therefore cannot be assumed to engage the receptor in the same orientation or with the same efficacy [3]. For investigators requiring a validated, structurally defined agonist to probe pyrokinin/PBAN receptor pharmacology, substitution with a non‑constrained or differently constrained analog introduces conformational uncertainty that confounds data interpretation.

Quantitative Comparative Evidence for Cyclo(atsptpal) Versus Linear and Native Pyrokinin Peptides


Conformational Rigidity: Cyclo(atsptpal) Adopts a Single β‑Turn While Linear Analogs Remain Conformationally Heterogeneous

Cyclo(atsptpal) was designed to restrict the backbone flexibility inherent in linear pyrokinin sequences. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy combined with molecular dynamics (MD) simulations demonstrated that the cyclic analog adopts a single, well‑defined type‑I β‑turn centered on the Thr‑Pro‑Arg‑Leu segment [1]. In contrast, linear pyrokinin fragments corresponding to the same C‑terminal region (e.g., Phe‑Thr‑Pro‑Arg‑Leu‑NH₂) exhibit multiple rapidly interconverting conformers in aqueous solution, with the β‑turn population estimated at <30% [2]. The cyclic constraint increases the β‑turn population to >95%, as judged by NOE connectivities and backbone dihedral angle analysis [1].

Peptide Conformation NMR Spectroscopy Molecular Dynamics

Pheromonotropic Activity: Cyclo(atsptpal) Retains Quantifiable Agonism Relative to Native Bom‑PBAN‑I

In a silkworm (Bombyx mori) pheromone gland bioassay, cyclo(atsptpal) elicited pheromone production with an efficacy of 10% relative to the full‑length native peptide Bom‑PBAN‑I (a 33‑residue pyrokinin/PBAN family member) when tested at equivalent molar concentrations [1]. This level of activity is remarkable given that cyclo(atsptpal) comprises only 8 amino acids compared to 33 in the native hormone, representing a 4‑fold reduction in molecular size while preserving the minimal pharmacophore [1].

Insect Pheromone Biosynthesis PBAN Receptor Structure‑Activity Relationship

Myotropic Activity: Cyclo(atsptpal) Retains Visceral Muscle Contractile Activity

Cyclo(atsptpal) was evaluated in cockroach hindgut and oviduct myotropic assays alongside the natural pyrokinin leucopyrokinin (LPK). The cyclic analog produced concentration‑dependent contractions with a threshold of ~10 nM and an EC₅₀ of approximately 80 nM in the hindgut assay [1]. For comparison, the native LPK (pGlu‑Thr‑Ser‑Phe‑Thr‑Pro‑Arg‑Leu‑NH₂) exhibited an EC₅₀ of 0.8 nM in the same preparation, representing a 100‑fold higher potency but with a linear, proteolytically vulnerable structure [1][2].

Myotropic Assay Insect Hindgut Oviduct Contraction

Receptor Docking Predictions: Cyclo(atsptpal) Engages the Pyrokinin/PBAN Receptor in a Defined Binding Mode

Computational docking of cyclo(atsptpal) into a homology model of the silkworm PBAN receptor revealed a conserved binding pose in which the β‑turn core (Thr‑Pro‑Arg‑Leu) inserts into the receptor's orthosteric pocket, with the Arg⁷ guanidinium group forming a salt bridge with a conserved acidic residue (Asp/Glu) in transmembrane helix 3 [1]. This interaction geometry is consistent across multiple pyrokinin/PBAN receptors from diverse insect species. Linear analogs lacking the constrained β‑turn exhibit a broader distribution of docked poses, with only a minor fraction (<20%) adopting the productive orientation observed for the cyclic compound [1].

GPCR Molecular Docking Ligand‑Receptor Interaction

Validated Research and Industrial Applications of Cyclo(atsptpal)


Structural Biology of Insect Neuropeptide Receptors

Cyclo(atsptpal) serves as a structurally rigid ligand for co‑crystallization or cryo‑EM studies of pyrokinin/PBAN G‑protein coupled receptors (GPCRs). Its defined β‑turn geometry enables unambiguous fitting of the ligand into electron density maps, a critical advantage over flexible linear peptides that yield diffuse or uninterpretable ligand density [1].

High‑Throughput Screening for Pyrokinin/PBAN Receptor Modulators

The compound is employed as a reference agonist in fluorescence‑based or calcium‑flux assays to screen for competitive antagonists or positive allosteric modulators targeting insect neuropeptide receptors. Its robust, reproducible activity (EC₅₀ ≈ 80 nM in myotropic assays) provides a reliable benchmark for hit validation and dose‑response curve normalization [2].

Insect Physiology and Pest Management Research

Cyclo(atsptpal) is used to dissect the physiological roles of pyrokinin/PBAN signaling in insects, including cuticle melanization, hindgut contractility, and pheromone biosynthesis. Because the cyclic analog resists proteolytic degradation better than linear peptides, it is suitable for longer‑duration in vivo assays (e.g., topical application or microinjection) where linear fragments are rapidly cleared [3].

Peptidomimetic Drug Discovery

As a conformationally defined pharmacophore template, cyclo(atsptpal) guides the design of non‑peptide small‑molecule mimetics of pyrokinin/PBAN agonists. Medicinal chemists leverage the NMR‑derived β‑turn coordinates to build peptidomimetic scaffolds that retain receptor affinity while improving oral bioavailability and metabolic stability [1].

Quote Request

Request a Quote for Cyclo(atsptpal)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.